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5-bromo-2-methoxy-N-(3-methylphenyl)benzamide
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Overview
Description
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 5th position, a methoxy group at the 2nd position, and an N-(3-methylphenyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 5th position.
Amidation: The brominated intermediate is then reacted with 3-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using suitable reagents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Conversion of the methoxy group to a methyl group.
Hydrolysis: Formation of 5-bromo-2-methoxybenzoic acid and 3-methylaniline.
Scientific Research Applications
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide: Similar structure but with a different position of the methyl group on the phenyl ring.
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide: Similar structure but with the methyl group at the 2nd position on the phenyl ring.
5-bromo-2-methoxy-N-(3-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide is unique due to the specific positioning of the bromine, methoxy, and N-(3-methylphenyl) groups, which can influence its reactivity, biological activity, and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy and N-(3-methylphenyl) groups contribute to its overall chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-4-3-5-12(8-10)17-15(18)13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHUDLXTLRZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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